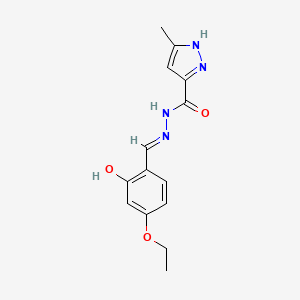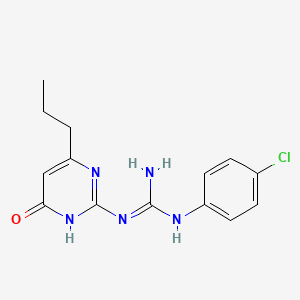![molecular formula C17H25N3O2 B6018916 N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dental and medical fields. CPP-ACP is a bioactive peptide that can bind to hydroxyapatite and promote remineralization of tooth enamel. In addition, CPP-ACP has been shown to have antimicrobial properties and can inhibit the growth of oral bacteria.
作用機序
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide works by binding to hydroxyapatite, the main mineral component of tooth enamel. The peptide stabilizes amorphous calcium phosphate (ACP) and prevents its conversion to hydroxyapatite. This promotes remineralization of tooth enamel and prevents the formation of dental caries. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of oral bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can promote the remineralization of tooth enamel and prevent the formation of dental caries. This compound has also been shown to have antimicrobial properties and can inhibit the growth of oral bacteria. In addition, this compound has been investigated for its potential use in drug delivery systems and as a carrier for anticancer drugs.
実験室実験の利点と制限
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has a number of advantages for lab experiments. It is a bioactive peptide that can be easily synthesized using SPPS. This compound has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to have a number of potential applications in dental and medical fields. However, there are also limitations to using this compound in lab experiments. The peptide can be expensive to synthesize and purify, and its stability and solubility can be a challenge.
将来の方向性
There are a number of future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide. One area of interest is the development of new drug delivery systems using this compound as a carrier. This compound has also been investigated for its potential use in the treatment of dentin hypersensitivity. In addition, there is ongoing research on the use of this compound in the prevention of dental caries and the promotion of remineralization of tooth enamel. Finally, there is interest in exploring the antimicrobial properties of this compound and its potential use in the treatment of oral infections.
合成法
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to release the peptide. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has been extensively studied for its potential applications in dental and medical fields. In dentistry, this compound has been shown to promote remineralization of tooth enamel and prevent dental caries. This compound can also be used as a topical treatment for dentin hypersensitivity. In medicine, this compound has been investigated for its potential use in drug delivery systems and as a carrier for anticancer drugs.
特性
IUPAC Name |
N-[3-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-16(21)19-14-10-7-11-15(12(14)2)20-17(22)18-13-8-5-4-6-9-13/h7,10-11,13H,3-6,8-9H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKRKKPQIBEYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)
![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![[1-(5-quinoxalinylmethyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6018857.png)


![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
![5-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6018878.png)
![2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6018887.png)

![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B6018935.png)